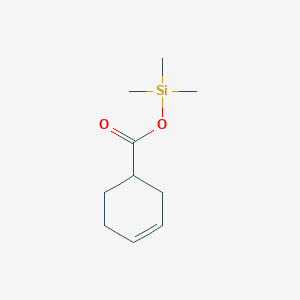![molecular formula C8H19NSi B14325886 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- CAS No. 109105-89-7](/img/structure/B14325886.png)
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C8H19NSi and a molecular weight of 157.33 g/mol . This compound is characterized by the presence of a butenyl group and a trimethylsilyl group attached to an amine. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- typically involves the reaction of 3-buten-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized amines .
Applications De Recherche Scientifique
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of an amine.
3-Buten-1-amine: Lacks the trimethylsilyl group, making it less stable and reactive.
Uniqueness
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and biochemical applications .
Propriétés
Numéro CAS |
109105-89-7 |
|---|---|
Formule moléculaire |
C8H19NSi |
Poids moléculaire |
157.33 g/mol |
Nom IUPAC |
3-(trimethylsilylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C8H19NSi/c1-8(5-6-9)7-10(2,3)4/h1,5-7,9H2,2-4H3 |
Clé InChI |
PHYFMQJIVZDTOJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


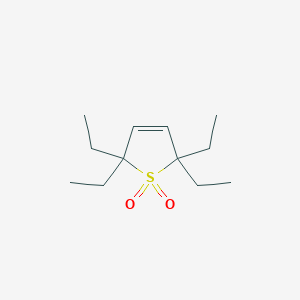
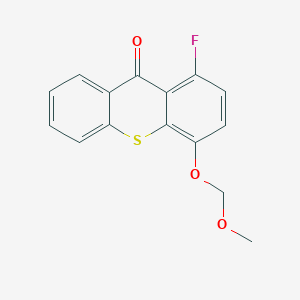
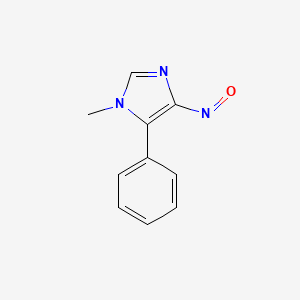
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
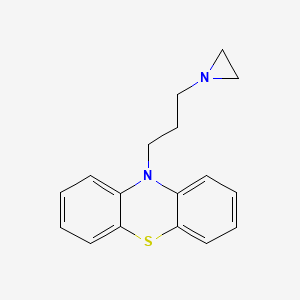

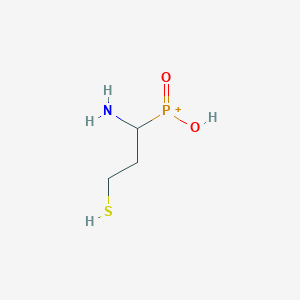
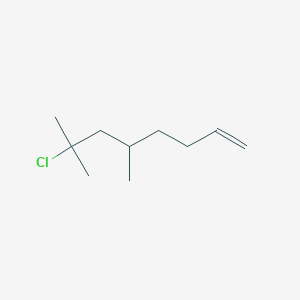

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)


